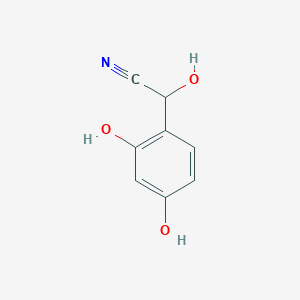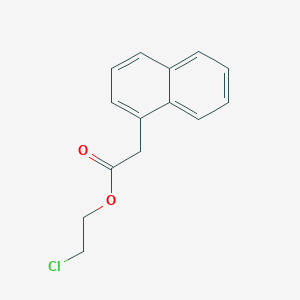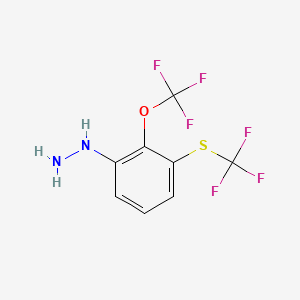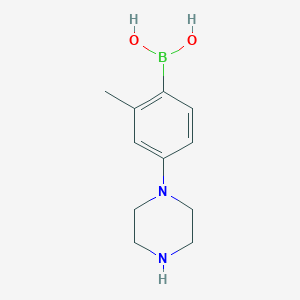
(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. The presence of both a boronic acid group and a piperazine ring in its structure makes it a versatile molecule for various synthetic and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial and may involve techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.
科学研究应用
(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid has several scientific research applications:
Biology: The compound can be used to design molecules that interact with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of (2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the piperazine ring can interact with various molecular targets, potentially modulating their activity.
相似化合物的比较
Similar Compounds
- 3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
Uniqueness
(2-Methyl-4-(piperazin-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a piperazine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.
属性
分子式 |
C11H17BN2O2 |
|---|---|
分子量 |
220.08 g/mol |
IUPAC 名称 |
(2-methyl-4-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c1-9-8-10(2-3-11(9)12(15)16)14-6-4-13-5-7-14/h2-3,8,13,15-16H,4-7H2,1H3 |
InChI 键 |
DVHYZWOBTZILLK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2CCNCC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


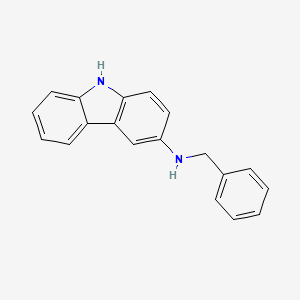
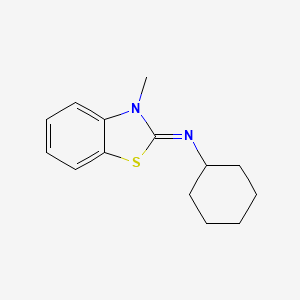
![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)
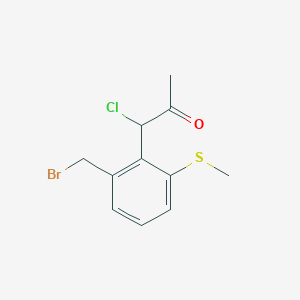
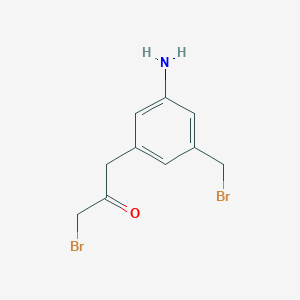
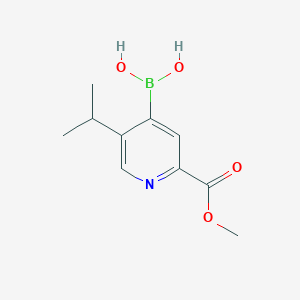
![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

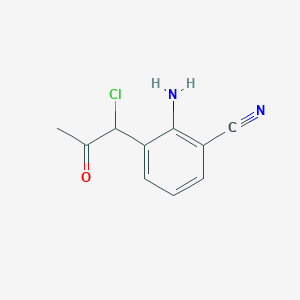
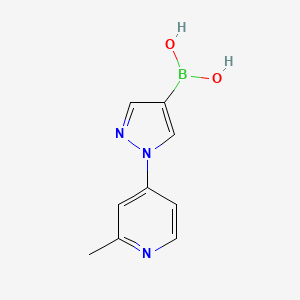
![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)
